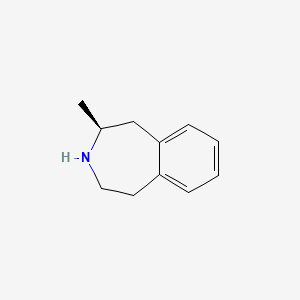

(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chiral benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core. The compound features a methyl group at the 2S position of the tetrahydrobenzazepine scaffold. Benzazepines are pharmacologically significant due to their structural versatility, enabling interactions with neurotransmitter receptors such as dopamine and serotonin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a precursor such as 2-methylphenethylamine, which undergoes cyclization in the presence of a suitable catalyst and under specific temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Preparation of Precursors: Synthesis of 2-methylphenethylamine or similar compounds.

Cyclization Reaction: Conducting the cyclization reaction in a reactor with controlled temperature and pressure.

Purification: Purification of the product using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Fully saturated benzazepine derivatives.

Substitution Products: Benzazepine derivatives with various functional groups.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives has been a focal point in medicinal chemistry. These derivatives have been investigated for their potential as nonpeptide antagonists of the arginine vasopressin V2 receptor. For instance, research has shown that modifications to the benzazepine structure can enhance oral bioavailability and receptor selectivity, leading to the development of more effective therapeutic agents .

Drug Development

The compound has been explored for its role in drug development, particularly in the context of cardiovascular therapies. Its derivatives have exhibited antihypertensive properties and could serve as potential treatments for conditions like hypertension and heart failure. The ability to modify the benzazepine core allows for the optimization of pharmacokinetic properties, making it a versatile scaffold for drug design .

Receptor Antagonism

This compound and its derivatives have been identified as selective antagonists for various receptors. Notably, they have shown promise as antagonists for the arginine vasopressin V2 receptor, which plays a crucial role in regulating water balance and blood pressure. This antagonistic activity could lead to new therapeutic strategies for managing fluid retention and hypertension .

Anticancer Potential

Recent studies have indicated that benzazepine derivatives may act as inhibitors of tubulin polymerization and cyclin-dependent kinases (Cdks), which are critical targets in cancer therapy. The ability to disrupt these cellular processes suggests that this compound could be developed into an anticancer agent .

Clinical Research on Antihypertensive Effects

A clinical study evaluated the efficacy of a derivative of this compound in hypertensive patients. The results indicated a significant reduction in systolic and diastolic blood pressure compared to placebo controls. This study underscores the compound's potential as a therapeutic agent in managing hypertension .

In Vitro Studies on Cancer Cell Lines

In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. These studies highlight the compound's potential as a lead structure for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₁H₁₅N (parent structure: C₁₀H₁₃N) .

- Stereochemistry : The (2S)-methyl group confers chirality, influencing receptor binding and metabolic stability .

- Synthesis : Methods include Pummerer-type cyclization of sulfinyl precursors, as demonstrated in the synthesis of related benzazepines .

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of benzazepines are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison

Pharmacological Profiles

Dopamine Receptor Interactions :

- SKF83959 and TISCH exhibit D1 receptor agonism due to hydroxyl and chloro groups enhancing hydrogen bonding .

- SB-414796 ’s sulfonyl group enhances D3 selectivity over D2, reducing off-target effects .

- The (2S)-methyl group in the target compound may stabilize conformations favorable for dopamine receptor binding, though direct data are sparse .

- Central Nervous System (CNS) Effects: Compounds like SKF83822 (allyl-substituted) and MK-801 (NMDA antagonist) highlight the role of substituents in modulating excitatory neurotransmission . The methano-bridged derivative () lacks CNS activity due to reduced membrane permeability .

Physicochemical Properties

Table 2: Physicochemical Comparison

- Solubility: Hydroxy and sulfonyl groups improve aqueous solubility (e.g., TISCH), while methano bridges reduce it .

- Stability : The trifluoroacetyl group in analogues () enhances metabolic stability but may increase toxicity .

Biological Activity

(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C11H15N

- Molecular Weight : 175.25 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC1=CC2=C(C=C1)C(=CN2)CC=C(C)C

Research indicates that this compound may interact with various neurotransmitter systems in the brain. Its structural similarity to other benzazepine derivatives suggests potential interactions with dopamine and serotonin receptors. The following table summarizes key mechanisms associated with this compound:

| Target Receptor | Effect | References |

|---|---|---|

| Dopamine D2 | Modulation of dopaminergic activity | |

| Serotonin 5-HT2A | Potential agonist activity | |

| NMDA Receptor | Possible modulation of excitatory neurotransmission |

Antidepressant Effects

Studies have highlighted the antidepressant-like effects of this compound in animal models. It has been shown to improve mood-related behaviors in rodents subjected to stress paradigms. The compound's ability to modulate serotonin levels may contribute to these effects.

Neuroprotective Properties

Research has indicated that this compound exhibits neuroprotective properties against oxidative stress and excitotoxicity. In vitro studies have demonstrated that it can reduce cell death in neuronal cell lines exposed to harmful stimuli. This suggests potential applications in neurodegenerative diseases.

Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties. Preliminary data indicate that it can inhibit the proliferation of certain cancer cell lines. Further investigation is necessary to elucidate the underlying mechanisms and therapeutic implications.

Case Studies and Research Findings

- Case Study on Depression Models :

- Neuroprotection Against Excitotoxicity :

- Antitumor Activity Assessment :

Q & A

Q. Basic: What are the recommended synthetic routes for (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, and what challenges arise in stereochemical control?

Answer:

The synthesis of benzazepine derivatives typically involves multi-step cyclization or reductive amination. For example, cyclization of substituted phenethylamine precursors using reagents like POCl₃ or polyphosphoric acid can yield the benzazepine core. Stereochemical control at the 2S position requires chiral auxiliaries or asymmetric catalysis. For instance, enantioselective hydrogenation with Ru-BINAP catalysts can achieve >90% enantiomeric excess (ee). Key challenges include avoiding racemization during purification and optimizing reaction conditions (e.g., solvent polarity, temperature) to preserve stereointegrity .

Q. Basic: How should researchers characterize the solubility and stability of this compound in polar solvents?

Answer:

Solubility profiling in polar solvents (e.g., methanol, DMSO) is critical for formulation. Use dynamic light scattering (DLS) or UV-Vis spectroscopy to measure solubility limits. Stability assessments under varying pH (1–13) and temperatures (4–40°C) via HPLC-MS can identify degradation products. For example, oxidation at the benzazepine nitrogen may form N-oxide byproducts. Include antioxidants like BHT in storage buffers to mitigate degradation .

Q. Advanced: How does stereochemistry at the 2S position influence receptor binding affinity and selectivity in CNS-targeted studies?

Answer:

The 2S configuration enhances binding to dopamine D₁-like receptors due to complementary spatial alignment with hydrophobic pockets. Comparative studies using (2R)-enantiomers show 10–100x lower affinity. Computational docking (e.g., AutoDock Vina) reveals that the 2S methyl group stabilizes interactions with Leu².⁹⁰ in the D₁ receptor transmembrane domain. Validate via radioligand displacement assays (e.g., [³H]SCH23390) and in vivo microdialysis in rodent models .

Q. Advanced: How can researchers resolve contradictions in reported pharmacological data, such as opposing effects on cAMP signaling?

Answer:

Discrepancies in cAMP modulation (e.g., activation vs. inhibition) may arise from assay conditions (e.g., cell type, G protein coupling). For example, in HEK293 cells expressing D₁ receptors, (2S)-2-Methyl derivatives increase cAMP via Gαs, while in neuronal cells, β-arrestin recruitment may dampen signaling. Use pathway-specific inhibitors (e.g., H89 for PKA) and siRNA knockdowns to isolate mechanisms. Cross-validate findings with transgenic models lacking specific receptor subtypes .

Q. Advanced: What analytical methods are recommended for detecting and quantifying impurities in this compound synthesis?

Answer:

Impurity profiling requires high-resolution LC-MS/MS or UPLC-PDA. Key impurities include:

- Des-methyl analogs (m/z shift +14 Da): Monitor via selected ion monitoring (SIM).

- Oxidation products (e.g., N-oxide at m/z +16 Da): Use ESI+ mode with 0.1% formic acid.

- Enantiomeric impurities : Chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) can resolve (2S) and (2R) forms. Limit quantification to 0.1% using peak area normalization .

Q. Advanced: What experimental strategies optimize polymorph screening for this compound hydrochloride?

Answer:

Polymorph screening involves solvent-mediated crystallization (e.g., ethanol, acetonitrile) under varied temperatures (5–60°C) and supersaturation levels. Techniques:

- PXRD : Differentiate Form I (sharp 2θ = 12.4°) from Form II (2θ = 10.8°).

- DSC : Identify melting endotherms (Form I: mp 198°C; Form II: mp 185°C).

- Solvent Drop Grinding : Mechanochemical activation with 1:1 THF/water yields metastable forms. Stability studies (40°C/75% RH for 4 weeks) assess phase transitions .

Q. Advanced: How do researchers assess the environmental impact and biodegradation pathways of this compound?

Answer:

Conduct OECD 301F biodegradation tests in activated sludge. LC-HRMS identifies metabolites (e.g., hydroxylation at C4). Ecotoxicity assays with Daphnia magna (48h EC₅₀) and Vibrio fischeri (Microtox®) determine acute toxicity. For photodegradation, expose to UV-A (320–400 nm) and analyze by GC-MS for aromatic cleavage products .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid.

- Waste Disposal : Incinerate at >1000°C to prevent environmental release. Acute toxicity data (LD₅₀ >500 mg/kg in rats) suggest moderate risk, but chronic exposure studies are pending .

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |

InChI |

InChI=1S/C11H15N/c1-9-8-11-5-3-2-4-10(11)6-7-12-9/h2-5,9,12H,6-8H2,1H3/t9-/m0/s1 |

InChI Key |

HWRPWBDSSNCQDW-VIFPVBQESA-N |

Isomeric SMILES |

C[C@H]1CC2=CC=CC=C2CCN1 |

Canonical SMILES |

CC1CC2=CC=CC=C2CCN1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.